Molecular sieves 4A

Overview

Description

Molecular Sieve 4A is a synthetic aluminosilicate with a well-defined microporous structure, characterized by a pore diameter of approximately 4 Å (0.4 nm) . Its chemical formula is Na₂O·Al₂O₃·2SiO₂·4.5H₂O , reflecting its sodium cation exchange sites and silica-alumina framework. The pore size allows selective adsorption of molecules such as water (0.27 nm), carbon dioxide (0.33 nm), hydrogen sulfide, and small mercaptans, while excluding larger hydrocarbons .

Key applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

Molecular sieves 4A are typically synthesized through a hydrothermal process. The primary raw materials include sodium silicate, sodium aluminate, and water. The synthesis involves mixing these components under controlled conditions to form a gel, which is then crystallized at elevated temperatures and pressures. The general reaction can be represented as follows:

Na2O⋅Al2O3⋅2SiO2⋅H2O→Na2O⋅Al2O3⋅2SiO2⋅H2O

The crystallization process typically occurs at temperatures ranging from 80°C to 100°C and can take several hours to days, depending on the desired purity and crystallinity of the product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrothermal synthesis in reactors. The process begins with the preparation of a precursor gel, which is then transferred to autoclaves for crystallization. After crystallization, the product is filtered, washed, and dried to obtain the final molecular sieve powder. The drying process is crucial to remove any residual water and activate the sieves for adsorption applications .

Chemical Reactions Analysis

Adsorption Mechanisms and Chemical Reactions

4A sieves adsorb molecules with kinetic diameters ≤4Å via size-selective microporosity. Key adsorption reactions include:

2.1. Water Adsorption

4A sieves adsorb water through capillary condensation and ion-dipole interactions with Na⁺ exchange sites:

Na⁺–zeolite + H₂O → Na⁺–zeolite–H₂O

Adsorption capacity exceeds 23% by weight under standard conditions .

2.3. Acid Gas Adsorption

CO₂ and SO₂ adsorb through electrostatic interactions:

Na⁺–zeolite + CO₂ → Na⁺–zeolite–CO₂⁻

Na⁺–zeolite + SO₂ → Na⁺–zeolite–SO₂⁻

These reactions enable applications in gas purification .

| Adsorbate | Adsorption Capacity | Critical Diameter |

|---|---|---|

| H₂O | 23% by weight | 2.65Å |

| NH₃ | High | 1.82Å |

| CO₂ | Moderate | 3.30Å |

Catalytic and Co-Catalytic Roles

4A sieves act as catalysts in organic syntheses through:

3.1. Esterification Reactions

In flame-retardant systems, 4A sieves catalyze esterification between phosphates and oxygen-containing groups:

R-O-PO₃H + R’-OH → R-O-PO₃R’ + H₂O

This enhances char layer formation in polypropylene composites .

3.2. Acid-Base Catalysis

The basic Na⁺ sites promote condensation reactions (e.g., ketimine/enamine synthesis) by scavenging water:

R₁NH₂ + R₂CO → R₁N=CR₂ + H₂O

Adsorption of byproduct water shifts equilibrium toward desired products .

Degradation Reactions

Exposure to contaminants initiates structural damage:

4.1. Ammonia Decomposition

NH₃ → N₂ + 3H₂ (via thermal decomposition), releasing H₂ which displaces Na⁺ cations .

4.2. Methanol Reaction

Methanol reacts with Na⁺ to form methoxy groups:

CH₃OH + Na⁺–zeolite → CH₃O⁻–zeolite + NaH

Subsequent hydrolysis regenerates methanol but reduces adsorption capacity .

4.3. Caustic Attack

NaOH (pH >12) dissolves the binder and zeolite structure:

Na⁺–zeolite + NaOH → Na⁺–zeolite–NaOH (→ powder collapse) .

Regeneration Processes

4A sieves are regenerated via:

5.1. Thermal Regeneration

Zeolite–adsorbate → Zeolite + adsorbate (g)

Heating to 200–315°C reverses adsorption .

5.2. Vacuum Regeneration

Reduced pressure lowers vapor pressure, enabling desorption at lower temperatures .

| Method | Temperature Range | Pressure | Efficiency |

|---|---|---|---|

| Thermal | 200–315°C | Atmospheric | High |

| Vacuum | 100–200°C | <0.1 bar | Moderate |

Scientific Research Applications

Industrial Applications

4A molecular sieves are utilized across a range of industries for gas and liquid separation, moisture management, and adsorption . Key industries include oil and gas, petrochemicals, pharmaceuticals, air separation, refrigeration, and food packaging .

Gas Separation and Purification:

- Molecular sieves 4A are essential for removing impurities, such as water vapor and carbon dioxide, from gas streams, ensuring that purified gases meet quality standards . This is critical in natural gas processing and industrial gas production .

- In the oil and gas industry, these sieves are vital for gas purification and moisture removal .

- They are also used in air separation .

Moisture Adsorption:

- 4A molecular sieves excel in moisture adsorption, making them ideal for environments where humidity control is crucial .

- They efficiently trap and remove moisture in pharmaceuticals, electronics, and food packaging, preventing product degradation and extending shelf life .

- Their reliability in maintaining low humidity levels makes them a preferred choice for sensitive applications .

- They are also used for instrumental air drying, ensuring a dew point of -60/-80 degrees Celsius .

Petrochemical Industry:

- The petrochemical industry relies heavily on 4A molecular sieves for purifying feedstocks and removing contaminants .

- Their performance ensures that petrochemical products are free from impurities, enhancing both quality and performance in production .

Drying Processes:

- In drying processes, 4A molecular sieves adsorb water molecules from liquids and gases .

- This is particularly important in industries like air compression and refrigeration, where moisture control is essential .

- Their integration into these processes improves performance and prevents equipment corrosion .

- They are universal dehydrating agents used in polar and non-polar media and are perfect for low inlet humidity, with temperatures below 30-35% relative humidity .

Other applications:

- Dehydration of drugs and electric components .

- They can be used as desiccants in insulating glass rubber spacers .

Additional Properties and Benefits

Cost-Effectiveness:

- 4A molecular sieves minimize waste and maximize productivity by targeting and adsorbing specific molecules .

- Their integration can reduce the need for multiple purification steps, decreasing operational costs and enhancing overall performance .

Product Quality:

- They ensure the effective removal of undesirable impurities, leading to higher purity levels in final products .

- In pharmaceuticals, food production, and chemicals, the use of 4A molecular sieves results in improved product quality, increased customer satisfaction, and a competitive edge .

Environmental Benefits:

- By efficiently removing contaminants and reducing the need for chemical additives, 4A molecular sieves contribute to cleaner manufacturing processes .

- Their long lifespan and reusability also mean less waste and reduced environmental impact, making them a sustainable choice for industries focused on reducing their ecological footprint .

Use as Powder:

- Molecular sieve powder can remove water and moisture, eliminate bubbles, and increase consistency and strength when mixed in paint, resin, and other adhesives .

Regeneration and Handling

Mechanism of Action

The primary mechanism by which molecular sieves 4A exert their effects is through selective adsorption. The uniform pore size of 4 angstroms allows them to adsorb molecules smaller than this size while excluding larger molecules. This selective adsorption is driven by the physical interaction between the molecules and the internal surface of the sieves. The high surface area and the presence of sodium ions within the crystalline structure enhance the adsorption capacity .

Comparison with Similar Compounds

Comparison with Similar A-Type Molecular Sieves

Pore Size and Adsorption Selectivity

The primary distinction between A-type molecular sieves lies in their pore diameters:

| Molecular Sieve | Pore Diameter (Å) | Adsorbed Molecules | Excluded Molecules |

|---|---|---|---|

| 3A | 3 (0.3 nm) | H₂O | C₂H₄, C₃H₆, CO₂ |

| 4A | 4 (0.4 nm) | H₂O, CO₂, H₂S | C₃H₈, isoalkanes |

| 5A | 5 (0.5 nm) | H₂O, CO₂, C₃H₈ | Cyclic hydrocarbons |

3A Molecular Sieve :

- Ideal for water-only adsorption in ethanol drying, insulating glass, and hydrocarbon systems to prevent co-adsorption of ethylene or propylene .

- Outperforms 4A in solvent dehydration (e.g., N-methyl-pyrrolidone, NMP), achieving 98% water removal efficiency vs. 97% for 4A under identical conditions .

4A Molecular Sieve :

- Balances selectivity for small molecules (H₂O, CO₂) and cost-effectiveness.

- Used in natural gas dehydration and detergents , where it synergizes with STPP to enhance calcium ion removal .

5A Molecular Sieve :

- Adsorbs larger molecules like propane and isobutane, making it suitable for air separation (O₂/N₂) and adsorption of toxic nitriles (e.g., CF₃CN) in gas-insulated equipment .

Water Adsorption in NMP Solvents

- 3A vs. 4A : Both achieve >97% water removal, but 3A yields lower residual water (140 ppm vs. 170 ppm for 4A) due to tighter pore exclusion of NMP (0.69 nm kinetic diameter) .

- 5A : Less effective (92% efficiency, 310 ppm residual) due to pore oversizing, allowing partial NMP adsorption .

Decomposition Product Adsorption in C₄F₇N Mixtures

- 4A : Efficiently adsorbs toxic nitriles (e.g., CNCN) but weak for perfluoroalkanes .

- 5A : Superior adsorption of CF₃CN due to larger pores .

Structural and Compositional Differences

- Cation Composition : 3A contains potassium ions (K⁺), 4A sodium (Na⁺), and 5A calcium (Ca²⁺), altering pore accessibility and ion-exchange capacity .

- Silica-Alumina Ratio : 4A has a SiO₂/Al₂O₃ ratio of ~2, influencing thermal stability and hydrophilicity compared to higher-silica zeolites like ZSM-5 .

Research Findings and Innovations

Hybrid Materials

- GO/4A Composites : Graphene oxide (GO) combined with 4A enhances dye wastewater treatment by integrating molecular sieving and GO’s adsorption capacity .

Atmospheric Water Harvesting

- 4A vs. 13X : 4A produces 0.028 g water/g sieve, outperformed by 13X (35–60 mL/kg/day) due to higher surface area .

Limitations and Compatibility

Biological Activity

Molecular sieves, particularly the 4A type, are crystalline aluminosilicates that have garnered attention for their unique properties and applications across various fields. This article delves into the biological activity of 4A molecular sieves, highlighting their mechanisms, applications, and recent research findings.

Overview of Molecular Sieves 4A

Chemical Composition and Structure

The chemical formula for 4A molecular sieve is represented as . It features a silicon to aluminum ratio of approximately 1:1, with a pore size of about 4 Å, allowing it to selectively adsorb molecules based on size .

Physical Properties

- Pore Size : 4 Å

- Water Absorption Capacity : Effective in adsorbing molecules smaller than 4 Å

- Thermal Stability : High thermal stability, making it suitable for various applications .

Biological Applications

This compound have been extensively studied for their biological activity, especially in the fields of pharmaceuticals and environmental science. Their ability to adsorb small molecules makes them useful in various biological contexts.

1. Pharmaceutical Applications

Molecular sieves are employed in drug formulation and delivery systems. They help maintain the stability and efficacy of pharmaceutical compounds by controlling moisture levels. For example, they are used in the packaging of sensitive drugs to prevent degradation due to humidity .

2. Environmental Applications

In environmental science, molecular sieves play a crucial role in removing pollutants from air and water. They can effectively adsorb harmful gases such as , , and volatile organic compounds (VOCs) .

Case Study 1: Flame Retardancy Enhancement

Recent studies have explored the synergistic effects of 4A molecular sieves in enhancing flame retardancy in materials like polypropylene (PP). By incorporating small amounts (1.0 wt%) of 4A into intumescent flame-retardant systems, researchers observed improved char formation and thermal stability during combustion tests. The presence of 4A facilitated the catalytic esterification reactions necessary for effective char formation .

| Parameter | Without 4A | With 1.0 wt% 4A | With 4.0 wt% 4A |

|---|---|---|---|

| Char Formation Stability | Low | High | Moderate |

| Graphitization Degree (I_D/I_G) | Higher | Lower | Higher |

| Flame Retardancy Effectiveness | Moderate | High | Decreased |

This study highlights how molecular sieves can influence not only physical properties but also chemical reactions during material processing.

Case Study 2: Water Scavenging in Pharmaceuticals

In another study focusing on the use of molecular sieves in pharmaceutical applications, researchers demonstrated that 4A sieves effectively scavenge water from drug formulations, enhancing the shelf-life and stability of hygroscopic compounds . The ability to control moisture levels is critical in maintaining drug efficacy.

Research Findings

Recent research has shown that molecular sieves can also be used as carriers for catalysts in fine chemical synthesis. Their high surface area and porosity allow for effective interaction with reactants, facilitating reactions while minimizing by-product formation . This property is particularly beneficial in asymmetric synthesis processes where selectivity is paramount.

Q & A

Basic Research Questions

Q. What distinguishes Molecular Sieves 4A from 3A and 5A in terms of pore size and selectivity?

this compound (pore size: 4 Å) are synthesized from sodium aluminosilicate, while 3A and 5A sieves derive from 4A via cation exchange (potassium for 3A; calcium for 5A). This exchange alters selectivity: 3A excludes molecules >3 Å (e.g., water), 5A adsorbs larger molecules (e.g., branched hydrocarbons), and 4A is intermediate, targeting linear hydrocarbons and NH₄⁺ . Selectivity is governed by pore geometry and cation charge density, with 4A effective for drying solvents like ethanol and removing cationic pollutants (e.g., Pb²⁺, Cd²⁺) .

Q. How should this compound be activated for optimal adsorption in laboratory experiments?

Activation involves heating sieves at 300–350°C for 3–4 hours under vacuum or inert gas (e.g., N₂) to remove adsorbed water. Post-activation, sieves should be stored in a desiccator. For solvent drying, 10–20% (w/w) of activated 4A sieves are added, and the mixture is refluxed under nitrogen. Post-use, sieves can be regenerated by repeating activation .

Q. What characterization techniques confirm the structural integrity of this compound after synthesis or regeneration?

Key methods include:

- XRD : To verify crystallinity and phase purity by matching peaks to reference patterns (e.g., JCPDS 39-0221).

- SEM : To assess particle morphology and pore uniformity (e.g., spherical vs. irregular aggregates) .

- BET Analysis : To measure surface area (~600–750 m²/g for 4A) and pore volume.

- Thermogravimetric Analysis (TGA) : To quantify adsorbed water (<1.5% loss post-activation indicates proper regeneration) .

Advanced Research Questions

Q. How can conflicting adsorption data for this compound in mixed solvent systems be resolved?

Contradictions often arise from competitive adsorption in polar/non-polar mixtures (e.g., water vs. toluene). To address this:

- Use in situ FTIR or NMR to monitor real-time adsorption kinetics.

- Apply the Langmuir-Freundlich isotherm to model multicomponent adsorption, accounting for pore blocking effects.

- Optimize solvent-to-sieve ratios (e.g., ≥15 mL/g) to minimize saturation .

Q. What methodologies enhance the ion-exchange capacity of this compound for heavy metal removal?

To improve NH₄⁺ or heavy metal adsorption:

- Surface Modification : Treat sieves with EDTA or citric acid to increase chelation sites.

- Cation Doping : Introduce transition metals (e.g., Fe³⁺) during synthesis to enhance selectivity for Pb²⁺ or Cd²⁺.

- Hybrid Composites : Combine 4A sieves with graphene oxide or chitosan to boost adsorption capacity (e.g., from 120 mg/g to 180 mg/g for Pb²⁺) .

Q. How do temperature and pressure variations impact the regeneration efficiency of this compound in gas purification?

Regeneration efficiency depends on:

- Temperature : ≥250°C under vacuum (≤0.1 bar) to desorb strongly held molecules (e.g., CO₂).

- Gas Flow Rate : 1–2 L/min for N₂ purge to prevent channeling.

- Cycle Stability : After 10 cycles, capacity loss should be <10%; monitor via breakthrough curves .

Q. What experimental designs validate the reusability of this compound in long-term studies?

Design a multi-cycle adsorption-desorption protocol:

- Adsorption : Expose sieves to target contaminants (e.g., NH₄⁺ at 50 ppm) for 24 hours.

- Desorption : Treat with 0.1 M HCl for 1 hour, rinse, and reactivate.

- Quality Control : After 5 cycles, compare XRD and SEM data to pre-use samples to detect structural degradation .

Methodological and Data Analysis Questions

Q. How should researchers handle discrepancies in adsorption capacity values reported across studies?

Standardize testing conditions:

- Particle Size : Use sieves with uniform mesh (e.g., 8–12 mesh) to avoid kinetic limitations.

- Humidity Control : Conduct experiments in a glovebox (<5% RH).

- Reference Materials : Compare results against NIST-certified 4A sieves to calibrate instruments .

Q. What statistical approaches are recommended for analyzing adsorption isotherm data for this compound?

Fit data to models such as:

- Langmuir : For monolayer adsorption (R² >0.95 indicates validity).

- Dubinin-Radushkevich : To assess adsorption energy (E <8 kJ/mol suggests physisorption).

- Error Analysis : Use chi-square (χ²) tests to evaluate model fit .

Q. How can this compound be integrated into hybrid materials for multifunctional applications?

Example protocol:

Properties

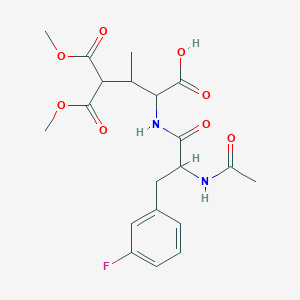

IUPAC Name |

2-[[2-acetamido-3-(3-fluorophenyl)propanoyl]amino]-5-methoxy-4-methoxycarbonyl-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O8/c1-10(15(19(28)30-3)20(29)31-4)16(18(26)27)23-17(25)14(22-11(2)24)9-12-6-5-7-13(21)8-12/h5-8,10,14-16H,9H2,1-4H3,(H,22,24)(H,23,25)(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUZEZRZKVMAMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)C(=O)OC)C(C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown odorless pellets or beads; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Zeolite ms 4A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18272 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

70955-01-0 | |

| Record name | Zeolites, 4A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.